molecular formula C9H10BrN B6234018 7-bromo-2,3-dihydro-1H-inden-4-amine CAS No. 77812-12-5

7-bromo-2,3-dihydro-1H-inden-4-amine

Cat. No.: B6234018
CAS No.: 77812-12-5
M. Wt: 212.09 g/mol
InChI Key: OLAPMNKCBVZWQU-UHFFFAOYSA-N
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Description

7-bromo-2,3-dihydro-1H-inden-4-amine is a chemical compound that belongs to the class of indene derivatives It features a bromine atom at the 7th position and an amine group at the 4th position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3-dihydro-1H-inden-4-amine typically involves the bromination of 2,3-dihydro-1H-indene followed by amination. One common method includes:

    Bromination: The starting material, 2,3-dihydro-1H-indene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). This reaction introduces a bromine atom at the 7th position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-), under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like NaOH, KCN, or RSH in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

7-bromo-2,3-dihydro-1H-inden-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: The compound can be utilized in the development of novel materials, including polymers and organic semiconductors, due to its unique structural properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene: The parent compound without the bromine and amine groups.

    7-bromo-2,3-dihydro-1H-indene: Similar structure but lacks the amine group.

    4-amino-2,3-dihydro-1H-indene: Similar structure but lacks the bromine atom.

Uniqueness

7-bromo-2,3-dihydro-1H-inden-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

CAS No.

77812-12-5

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2

InChI Key

OLAPMNKCBVZWQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Br)N

Purity

95

Origin of Product

United States

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